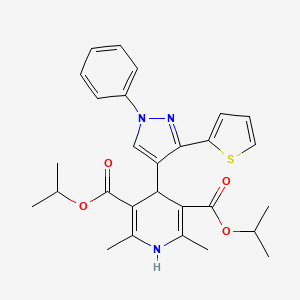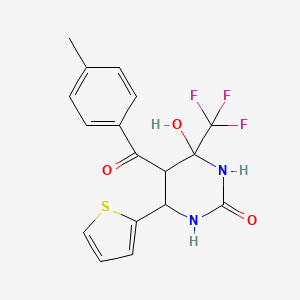![molecular formula C20H12BrF3N2S B11622533 2-[(4-Bromobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11622533.png)
2-[(4-Bromobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a trifluoromethyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromophenyl group can facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
- 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE
- 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE
Uniqueness: The presence of the bromophenyl group in 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE distinguishes it from similar compounds. This group can participate in unique chemical reactions, such as nucleophilic substitution, which may not be as readily achievable with other substituents. Additionally, the trifluoromethyl group imparts distinct electronic properties, enhancing the compound’s stability and reactivity.
Properties
Molecular Formula |
C20H12BrF3N2S |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H12BrF3N2S/c21-15-8-6-13(7-9-15)12-27-19-16(11-25)17(20(22,23)24)10-18(26-19)14-4-2-1-3-5-14/h1-10H,12H2 |
InChI Key |
JHSFTFBMLKCFND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11622451.png)
![3-(2,2-dichloroethenyl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B11622456.png)
![(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11622457.png)


![3-(4-Ethoxy-3-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B11622463.png)
![3-({3-Ethyl-2-[(Z)-ethylimino]-4-oxo-[1,3]thiazinane-6-carbonyl}-amino)-benzoic acid](/img/structure/B11622468.png)

![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622480.png)
![3-[2-(biphenyl-4-yl)-2-oxoethyl]-6-(4-bromophenyl)-3,5,5-trimethyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B11622481.png)
![ethyl 4-{N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate](/img/structure/B11622494.png)

![5-(4-tert-butylphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622513.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622529.png)
